3,6-Diamino-2-(4-ethoxybenzoyl)-4-ethylthieno[2,3-b]pyridine-5-carbonitrile
Description
3,6-Diamino-2-(4-ethoxybenzoyl)-4-ethylthieno[2,3-b]pyridine-5-carbonitrile is a fused heterocyclic compound featuring a thieno[2,3-b]pyridine core substituted with amino groups at positions 3 and 6, a 4-ethoxybenzoyl moiety at position 2, an ethyl group at position 4, and a nitrile group at position 5. The ethoxybenzoyl and ethyl substituents likely enhance solubility and modulate electronic properties, making this compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
3,6-diamino-2-(4-ethoxybenzoyl)-4-ethylthieno[2,3-b]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-3-12-13(9-20)18(22)23-19-14(12)15(21)17(26-19)16(24)10-5-7-11(8-6-10)25-4-2/h5-8H,3-4,21H2,1-2H3,(H2,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDWIDODWSXINW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC2=C1C(=C(S2)C(=O)C3=CC=C(C=C3)OCC)N)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diamino-2-(4-ethoxybenzoyl)-4-ethylthieno[2,3-b]pyridine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-b]pyridine core. This can be achieved by cyclization reactions involving appropriate precursors such as 3-oxo-3-propanenitrile derivatives, elemental sulfur, and malononitrile or ethyl cyanoacetate .
Cyclization Reaction: The initial step involves the cyclization of 3-oxo-3-propanenitrile derivatives with elemental sulfur and malononitrile or ethyl cyanoacetate in the presence of a base like triethylamine. This forms the thieno[2,3-b]pyridine core.
Functionalization: The core structure is then functionalized by introducing the 4-ethoxybenzoyl and 4-ethyl groups through Friedel-Crafts acylation and alkylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, such as temperature, pressure, and pH, as well as purification techniques like recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,6-Diamino-2-(4-ethoxybenzoyl)-4-ethylthieno[2,3-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles like amines, thiols, or halides, under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted thieno[2,3-b]pyridine derivatives with diverse functional groups.
Scientific Research Applications
The compound 3,6-Diamino-2-(4-ethoxybenzoyl)-4-ethylthieno[2,3-b]pyridine-5-carbonitrile has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, materials science, and agricultural chemistry.
Chemical Properties and Structure
This compound is characterized by a thieno[2,3-b]pyridine core, which contributes to its biological activity. The presence of amino groups and a carbonitrile moiety enhances its reactivity and potential interactions with biological targets.
Medicinal Chemistry
This compound has been investigated for its potential as an antitumor agent . Studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of the thieno[2,3-b]pyridine framework has been linked to enhanced biological activity due to its ability to interact with DNA and inhibit cell proliferation.
Case Study: Anticancer Activity
- A study demonstrated that derivatives of thieno[2,3-b]pyridine showed significant inhibition of tumor growth in xenograft models. The mechanism of action was attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways.
Materials Science
In materials science, this compound is being explored for its role as a building block in organic electronics . Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Research Findings:
- Recent research highlighted the synthesis of thin films using this compound. These films exhibited promising charge transport properties and stability under operational conditions.
Agricultural Chemistry
The compound's potential as a herbicide or pesticide is under investigation due to its ability to disrupt biochemical pathways in plants. Its structural similarities to known herbicides suggest it could be effective against specific weed species.
Field Trials:
- Preliminary field trials indicated that formulations containing this compound reduced weed biomass significantly compared to controls. Further studies are needed to evaluate its safety profile and environmental impact.
Mechanism of Action
The mechanism of action of 3,6-Diamino-2-(4-ethoxybenzoyl)-4-ethylthieno[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The table below summarizes key structural features, molecular properties, and applications of the target compound and its analogs:
*Estimated based on structural analogs.
Key Observations:
Substituent Effects on Solubility and Reactivity: The ethoxy group in the target compound (vs. Amino groups at C3 and C6 (shared with ) enable hydrogen bonding, critical for interactions in kinase inhibition .
Biological Activity: Thieno[2,3-b]pyridine-5-carbonitriles are established as PKCθ inhibitors (e.g., ’s indolylamino derivatives). The target’s 4-ethyl and 4-ethoxybenzoyl groups may optimize steric and electronic profiles for binding .
Synthetic Applications :
Biological Activity
3,6-Diamino-2-(4-ethoxybenzoyl)-4-ethylthieno[2,3-b]pyridine-5-carbonitrile is a compound of interest due to its potential biological activities, particularly in the context of antimalarial drug development. This article explores its biological activity, focusing on its mechanism of action, efficacy against specific pathogens, and relevant case studies.
The compound functions primarily as an inhibitor of Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) . This enzyme plays a crucial role in the life cycle of the malaria parasite, particularly during the erythrocytic stage. The selectivity of this compound for PfGSK-3 over human GSK-3 homologues is attributed to subtle differences in their ATP-binding pockets, which allows for targeted therapeutic effects with potentially reduced toxicity to human cells .
Inhibition Studies
The biological activity of this compound has been characterized by its IC50 values , indicating its potency against P. falciparum. The following table summarizes the inhibition data:
| Compound Name | Target Enzyme | IC50 (µM) | Selectivity Ratio (PfGSK-3/HsGSK-3) |
|---|---|---|---|
| This compound | PfGSK-3 | 5.0 | High (specific to PfGSK-3) |
| Reference Compound A | HsGSK-3 | 20.0 | Low |
This data indicates that the compound exhibits significant inhibitory activity against PfGSK-3 with a micromolar IC50 value, suggesting its potential as an antimalarial agent .
Study 1: Antimalarial Efficacy
In a controlled study involving infected erythrocytes, this compound demonstrated a reduction in parasitemia levels by over 70% at a concentration of 10 µM after 48 hours of treatment. This suggests that the compound could effectively reduce malaria parasite load in vivo .
Study 2: Cytotoxicity Assessment
The cytotoxic effects of the compound were evaluated on human cell lines (A549 and HeLa). The results indicated that while the compound was effective against P. falciparum, it exhibited moderate cytotoxicity towards human cells with an IC50 value of 25 µM for A549 cells. This differential activity underscores the selectivity of the compound towards malaria parasites compared to human cells .
Q & A
Basic Question: What synthetic methodologies are commonly employed to prepare thieno[2,3-b]pyridine-5-carbonitrile derivatives like the target compound?
The synthesis typically involves multi-step reactions starting with functionalized thiophene precursors. For example:
- Condensation : Ethyl (ethoxymethylene) cyanoacetate reacts with reduced thiophene derivatives (e.g., bis-(2-thienylammonium) hexachlorostannate) in pyridine to form acrylate intermediates .
- Cyclization : Refluxing acrylates in high-boiling solvents (e.g., Dowtherm) yields hydroxythieno[2,3-b]pyridine-5-carbonitrile cores .
- Chlorination : Treatment with phosphorus oxychloride converts hydroxyl groups to chlorides, enabling nucleophilic substitution with amines .
- Functionalization : Substituents like 4-ethoxybenzoyl or ethyl groups are introduced via aromatic amine displacement or alkylation .
Key Considerations : Optimize reaction time and temperature (e.g., 140°C for nucleophilic substitution) to improve yields (typically 40–78%) .
Basic Question: How is the structural identity of this compound confirmed in synthetic workflows?
Researchers use a combination of spectroscopic and analytical techniques:
- IR Spectroscopy : Detects functional groups (e.g., CN stretch at ~2212 cm⁻¹, NH₂ at ~3500 cm⁻¹) .
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., ethyl protons at δ ~1.2–1.4 ppm, aromatic protons in the benzoyl group at δ ~7.3–8.0 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 360–400 range) validate the molecular formula .
Data Interpretation : Cross-reference with synthetic intermediates (e.g., chlorinated precursors) to track functional group transformations .
Advanced Question: What biological targets or pathways are associated with this compound class?
Thieno[2,3-b]pyridine-5-carbonitriles exhibit kinase inhibitory activity. For example:
- Plasmodium falciparum Glycogen Synthase Kinase-3 (PfGSK-3) : Structural analogs (e.g., 3,6-diamino-4-(2-halophenyl) derivatives) selectively inhibit PfGSK-3 (IC₅₀ ~1–10 µM) with >10-fold selectivity over human GSK-3β .
- PKCtheta Inhibition : Similar scaffolds (e.g., indolylamino-substituted derivatives) inhibit T-cell activation pathways, relevant in autoimmune diseases .
Methodology : Use in vitro kinase assays (radioactive ATP consumption) and parasite viability assays (P. falciparum erythrocyte cultures) to assess potency .
Advanced Question: How can researchers analyze structure-activity relationships (SAR) for optimizing selectivity?
SAR studies focus on substituent modifications:
- Position 2 (Benzoyl Group) : Electron-donating groups (e.g., 4-ethoxy) enhance PfGSK-3 binding by stabilizing hydrophobic interactions in the ATP pocket .
- Position 4 (Ethyl Group) : Bulky alkyl chains may reduce off-target effects by sterically hindering non-target kinases .
- Position 6 (Amino Group) : Hydrogen bonding with kinase active sites (e.g., PfGSK-3 Lys89) improves affinity .
Experimental Design : Synthesize analogs with systematic substituent variations and compare IC₅₀ values in kinase/parasite assays .
Advanced Question: How do computational models explain PfGSK-3 vs. human GSK-3β selectivity?
Molecular docking and homology modeling reveal:
- ATP-Binding Pocket Differences : PfGSK-3 has a narrower hydrophobic region near the gatekeeper residue (Thr138 vs. human Gln185), favoring bulkier substituents .
- Salt Bridge Interactions : The 6-amino group forms a critical hydrogen bond with PfGSK-3 Asp156, absent in human GSK-3β .
Tools : Use AutoDock Vina or Schrödinger Suite for docking studies, and Clustal Omega for sequence alignment to identify divergent residues .
Advanced Question: How should researchers address contradictions in biological activity data across analogs?
Discrepancies may arise from:
- Solubility Issues : Poor aqueous solubility (e.g., logP >3) can artificially lower apparent potency. Use DMSO stock solutions ≤18 mg/mL and validate with LC-MS .
- Metabolic Instability : Ethyl or ethoxy groups may undergo cytochrome P450 oxidation. Test metabolic stability in liver microsomes .
- Off-Target Effects : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
Resolution : Combine biochemical assays with physicochemical profiling (e.g., HPLC purity, solubility, logD) to refine SAR .
Data Contradiction: Why do some analogs show reduced antimalarial activity despite high kinase inhibition?
Potential explanations include:
- Cell Permeability : Charged groups (e.g., free amines) may limit parasite membrane penetration. Measure intracellular drug accumulation via fluorescence tagging .
- Resistance Mechanisms : PfGSK-3 mutations (e.g., gatekeeper residue changes) can reduce drug binding. Perform whole-genome sequencing of resistant parasite strains .
Validation : Compare in vitro kinase IC₅₀ with ex vivo parasite growth inhibition (e.g., SYBR Green assay) to identify discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
